![molecular formula C15H19N5O2S B5625147 N-cyclohexyl-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5625147.png)

N-cyclohexyl-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

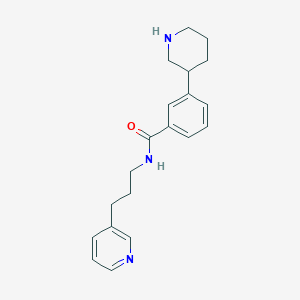

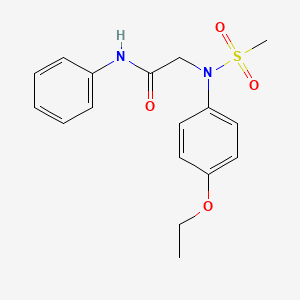

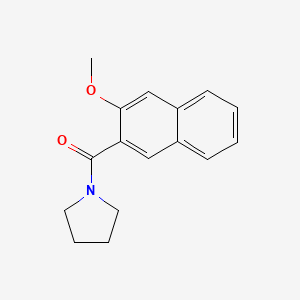

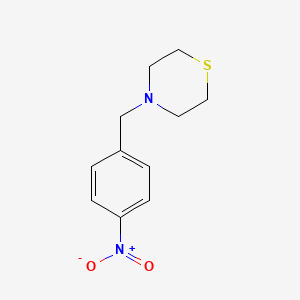

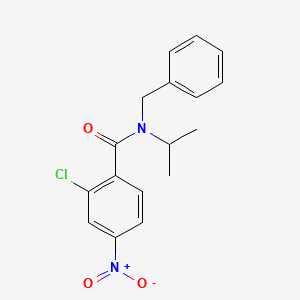

The chemical compound is a complex organic molecule featuring a cyclohexyl group, a tetrazole ring, a hydroxyphenyl group, and a thioacetamide moiety. Compounds with similar structures are often synthesized for their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of complex organic molecules like the one described typically involves multi-step organic reactions, starting from simpler precursors. For example, the synthesis of related compounds often involves acylation reactions, cyclization steps, and the introduction of sulfur-containing groups through thioesterification or related methods (Wang et al., 2014). These processes require precise control over reaction conditions to achieve the desired product selectively.

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance) spectroscopy, and mass spectrometry. The structure is crucial for understanding the compound's reactivity and properties. X-ray diffraction analysis, for instance, reveals the 3D arrangement of atoms in the crystal and can show conformational details such as ring puckerings or the orientation of substituents (Boechat et al., 2011).

Chemical Reactions and Properties

Compounds with tetrazole and thioacetamide functionalities can participate in a variety of chemical reactions, including nucleophilic substitution, cycloadditions, and hydrogen bonding interactions. Their chemical reactivity is often explored for the synthesis of heterocyclic compounds or modification of biomolecules for drug development (Shams et al., 2010).

Propriétés

IUPAC Name |

N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S/c21-13-8-6-12(7-9-13)20-15(17-18-19-20)23-10-14(22)16-11-4-2-1-3-5-11/h6-9,11,21H,1-5,10H2,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKFOXJIBJZTRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701333352 |

Source

|

| Record name | N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49733595 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

671765-35-8 |

Source

|

| Record name | N-cyclohexyl-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(1S,6R)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B5625074.png)

![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5625090.png)

![N-[2-(1-piperidinyl)-2-(3-pyridinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5625127.png)

![2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5625130.png)

![4-{[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5625162.png)

![N-[rel-(3R,4S)-4-isopropyl-1-(3-methyl-2-pyrazinyl)-3-pyrrolidinyl]-2-(4-morpholinyl)acetamide hydrochloride](/img/structure/B5625166.png)

![2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5625169.png)

![ethyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5625177.png)